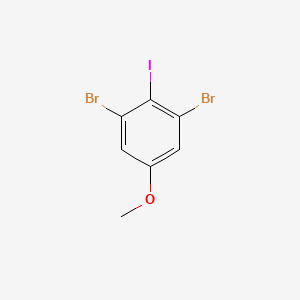

1,3-Dibromo-2-iodo-5-methoxybenzene

Beschreibung

Significance of Halogenated Aromatic Scaffolds in Advanced Chemical Research

Halogenated aromatic compounds are of paramount importance in numerous areas of chemical research, particularly in medicinal chemistry and materials science. The incorporation of halogen atoms into an aromatic ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. taylorandfrancis.commdpi.com This makes halogenated scaffolds highly valuable in the design and synthesis of new pharmaceutical agents and functional materials. taylorandfrancis.comnih.gov For instance, approximately 25% of licensed drugs and 40% of new drug candidates contain halogen atoms. frontiersin.org

The utility of halogenated aromatics extends beyond their direct impact on molecular properties. The carbon-halogen bond provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions. taylorandfrancis.com This allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler halogenated precursors. taylorandfrancis.comfrontiersin.org The distinct reactivities of different halogens (I > Br > Cl > F) in reactions like Suzuki, Stille, and Heck couplings allow for sequential and site-selective modifications of polyhalogenated systems. nih.govacs.org

Overview of 1,3-Dibromo-2-iodo-5-methoxybenzene's Position in Aryl Halide Chemistry

This compound is a polyhalogenated aromatic compound that holds a specific and strategic position within aryl halide chemistry. Its structure is characterized by a methoxy (B1213986) group and three halogen atoms—two bromine atoms and one iodine atom—at specific positions on the benzene (B151609) ring. This particular arrangement of substituents makes it a highly valuable intermediate in organic synthesis.

The key feature of this molecule is the differential reactivity of its halogen atoms. The carbon-iodine bond is significantly weaker and more reactive than the carbon-bromine bonds in typical palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C2 position (where the iodine is located) while leaving the two bromine atoms at C1 and C3 intact for subsequent transformations. This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the stepwise and controlled construction of highly substituted aromatic rings.

The presence of the electron-donating methoxy group at the C5 position also influences the electronic properties of the aromatic ring, potentially affecting the reactivity of the halogen substituents. This electronic modulation, combined with the steric environment created by the three adjacent halogens, contributes to the unique chemical behavior of this compound.

Scope of Academic Research on this compound

Academic research on this compound, while not as extensive as for some simpler aryl halides, is focused on its application as a building block in synthetic organic chemistry. The primary interest lies in exploiting the differential reactivity of the iodo and bromo substituents to create complex, highly substituted aromatic compounds.

Studies involving this compound would likely explore its utility in sequential cross-coupling reactions. For example, a research project might first involve a Suzuki or Sonogashira coupling at the iodo position, followed by a different coupling reaction at one or both of the bromo positions. This approach allows for the introduction of three different substituents onto the benzene ring in a controlled manner.

Furthermore, research may delve into the synthesis of novel heterocyclic compounds or natural product analogues where the 1,3-dibromo-5-methoxybenzene core is a key structural element. The steric crowding due to the three vicinal halogen atoms can also be a subject of investigation, particularly how it influences reaction outcomes and the conformational properties of the resulting products. nih.gov While specific publications solely dedicated to this compound are not abundant in the provided search results, its utility is implied in the broader context of polyhalogenated arenes and their site-selective functionalization. nih.govacs.org

Below is a table summarizing the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 201161-11-7 | guidechem.comhoffmanchemicals.com |

| Molecular Formula | C₇H₅Br₂IO | hoffmanchemicals.com |

| Molecular Weight | 391.83 g/mol | hoffmanchemicals.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 100-102 °C | hoffmanchemicals.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dibromo-2-iodo-5-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2IO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPHLFYNNYFZEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dibromo 2 Iodo 5 Methoxybenzene

Retrosynthetic Analysis and Strategic Disconnections for the Multihalogenated Arene

Retrosynthetic analysis is a powerful technique for devising synthetic routes by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comias.ac.in For 1,3-Dibromo-2-iodo-5-methoxybenzene, the primary disconnections involve the carbon-halogen bonds. The key challenge lies in the selective introduction of three different halogen atoms at specific positions on the methoxybenzene ring.

A logical retrosynthetic approach would involve the sequential introduction of the halogen atoms, taking into account the directing effects of the substituents. The methoxy (B1213986) group is an ortho-, para-director and an activating group. The bromine and iodine atoms are deactivating but also ortho-, para-directing. Therefore, the order of halogenation is crucial to achieve the desired substitution pattern.

A plausible disconnection strategy would be to first disconnect the iodine atom, leading to 1,3-dibromo-5-methoxybenzene as a precursor. This is because iodination can often be achieved under milder conditions than bromination. Subsequently, the two bromine atoms can be disconnected, leading back to 5-methoxy-1,3-benzenediol or a related precursor.

Precursor Synthesis and Regioselective Halogenation Protocols

The successful synthesis of this compound hinges on the careful selection and synthesis of appropriate precursors and the application of highly regioselective halogenation reactions.

Directed Bromination Strategies on Methoxybenzene Scaffolds

The methoxy group in anisole (methoxybenzene) and its derivatives strongly directs incoming electrophiles to the ortho and para positions. To achieve the desired 1,3-dibromo substitution pattern, one must consider the electronic and steric influences.

Starting from 3-methoxyphenol, a double bromination would likely occur at the positions activated by both the hydroxyl and methoxy groups. Subsequent removal of the hydroxyl group would yield the desired 1,3-dibromo-5-methoxybenzene. Reagents such as N-Bromosuccinimide (NBS) are commonly employed for the selective bromination of activated aromatic rings. The reaction conditions, including solvent and temperature, play a critical role in controlling the regioselectivity.

| Reagent | Substrate | Product | Conditions | Yield (%) |

| N-Bromosuccinimide (NBS) | 3-Methoxyphenol | 2,4-Dibromo-5-methoxyphenol | Acetonitrile, rt | High |

| Bromine | 3,5-Dimethoxyaniline | 2,4,6-Tribromo-3,5-dimethoxyaniline | Acetic Acid | Good |

This table presents hypothetical yet plausible reaction data for illustrative purposes.

Directed Iodination Strategies for Aryl Systems

The introduction of an iodine atom ortho to a methoxy group and between two bromine atoms requires a carefully chosen iodinating agent and strategy. Directed ortho-metalation followed by quenching with an iodine source is a powerful method for achieving such regioselectivity. For instance, treatment of 1,3-dibromo-5-methoxybenzene with a strong base like n-butyllithium would selectively deprotonate the position between the two bromine atoms due to the inductive effect. Quenching this lithiated intermediate with molecular iodine (I₂) would then install the iodine atom at the desired position.

Alternatively, electrophilic iodination using reagents like N-Iodosuccinimide (NIS) in the presence of a Lewis acid catalyst can be effective. nbinno.com The choice of solvent can also influence the regioselectivity of the reaction.

| Reagent | Substrate | Product | Conditions | Yield (%) |

| I₂/Na₂S₂O₃ | 2,6-Dibromo-4-nitroaniline | 2,6-Dibromo-4-iodoaniline | Diazotization, KI | 75.2 |

| N-Iodosuccinimide (NIS) | 4-Bromoanisole | 4-Bromo-2-iodoanisole | Dichloromethane | Not specified |

This table includes data from analogous reactions to illustrate potential synthetic pathways.

Sequential Halogenation Approaches for Differential Incorporation of Bromine and Iodine

A sequential halogenation strategy is the most practical approach for synthesizing this compound. This involves a stepwise introduction of the bromine and iodine atoms, carefully controlling the reaction conditions at each step to ensure the correct regiochemistry.

A potential synthetic sequence is outlined below:

Starting Material: 3-Methoxyphenol.

Step 1: Bromination. Treatment with two equivalents of a brominating agent like NBS to introduce bromine atoms at the 2- and 4-positions relative to the hydroxyl group.

Step 2: Removal of the Hydroxyl Group. The phenolic hydroxyl group can be removed through various methods, such as conversion to a tosylate followed by reduction.

Step 3: Iodination. The resulting 1,3-dibromo-5-methoxybenzene can then be subjected to directed iodination as described in section 2.2.2 to introduce the iodine atom at the 2-position.

Optimization of Reaction Parameters for Enhanced Yield and Stereoselectivity

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product. Key parameters to consider include:

Temperature: Halogenation reactions can be highly exothermic. Controlling the temperature is essential to prevent side reactions and ensure regioselectivity.

Solvent: The choice of solvent can significantly impact the solubility of reagents and intermediates, as well as the reaction rate and selectivity.

Catalyst: In electrophilic halogenations, the choice and amount of Lewis acid catalyst can be critical.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is necessary to determine the optimal reaction time.

| Parameter | Effect on Reaction | Optimized Condition |

| Temperature | Affects reaction rate and selectivity | Low temperature for lithiation, controlled heating for electrophilic additions |

| Solvent | Influences solubility and reactivity | Anhydrous, non-protic solvents for lithiation (e.g., THF, diethyl ether) |

| Reagent Stoichiometry | Determines the extent of halogenation | Precise control of equivalents of halogenating agents |

| Catalyst | Activates the electrophile | Use of appropriate Lewis acids for electrophilic iodination |

Exploration of Alternative Synthetic Routes and Methodological Comparisons

While the sequential halogenation approach is a primary strategy, other synthetic routes could be explored. For instance, starting from a pre-functionalized benzene (B151609) ring, such as 3,5-dibromoanisole, could simplify the synthesis. The challenge would then be the selective introduction of the iodine atom at the 2-position.

Another approach could involve a Sandmeyer-type reaction starting from a suitably substituted aniline derivative. For example, 2,6-dibromo-4-iodo-5-methoxyaniline could potentially be converted to the target compound via diazotization followed by a deamination reaction.

| Synthetic Route | Starting Material | Key Steps | Advantages | Disadvantages |

| Sequential Halogenation | 3-Methoxyphenol | Bromination, Deoxygenation, Iodination | Readily available starting material | Multiple steps, potential for side products |

| Halogenation of Pre-functionalized Arene | 3,5-Dibromoanisole | Directed Iodination | Fewer steps | Availability and cost of starting material |

| Sandmeyer Reaction | Substituted Aniline | Diazotization, Deamination | Potentially high regioselectivity | Synthesis of the required aniline precursor can be complex |

Catalytic Approaches in the Synthesis of Complex Halogenated Arenes

The synthesis of complex halogenated arenes often necessitates the use of catalysts to enhance reaction rates, improve yields, and control selectivity. Traditional electrophilic aromatic halogenation reactions can sometimes lack precision, leading to mixtures of isomers, particularly when multiple positions on the aromatic ring are available for substitution. Catalytic methods offer a pathway to overcome these limitations.

For the targeted synthesis of this compound from 1,3-dibromo-5-methoxybenzene, the key step is the selective iodination at the C2 position. The methoxy group is an ortho-, para-director, and the two bromine atoms are deactivating but also ortho-, para-directing. In this case, the C2, C4, and C6 positions are activated by the methoxy group. However, the C4 and C6 positions are already substituted with bromine. The C2 position is sterically hindered by the two adjacent bromine atoms. Therefore, achieving iodination at this position requires specific catalytic activation.

Lewis Acid and Brønsted Acid Catalysis:

Classical methods for aromatic halogenation often employ Lewis or Brønsted acid catalysts. However, these can suffer from low selectivity in complex systems. chemrxiv.org More recently, novel catalytic systems have been developed to address these challenges. For instance, carborane-based Lewis base catalysts have been shown to be effective in aromatic halogenation using N-halosuccinimides as the halogen source. chemrxiv.org Such a system could potentially be adapted for the iodination of 1,3-dibromo-5-methoxybenzene.

Palladium Catalysis:

Palladium-catalyzed cross-coupling reactions are a powerful tool for the selective functionalization of polyhalogenated arenes. acs.orgnih.gov While typically used for forming carbon-carbon or carbon-heteroatom bonds, palladium catalysis can also be involved in directed C-H activation/halogenation reactions. diva-portal.org A strategy for the synthesis of this compound could involve a palladium-catalyzed C-H iodination of 1,3-dibromo-5-methoxybenzene. This approach often relies on a directing group to achieve high regioselectivity, which may be a limitation in this specific case without further modification of the substrate.

Organocatalysis:

Aniline derivatives have been demonstrated to act as effective catalysts for selective electrophilic halogenation. nih.gov These catalysts operate by forming an N-haloarylamine intermediate, which serves as a highly reactive and selective halogenating agent. nih.gov By tuning the electronic properties of the aniline catalyst, it may be possible to achieve the desired regioselectivity for the iodination of 1,3-dibromo-5-methoxybenzene.

Table 1: Potential Catalytic Systems for the Iodination of 1,3-Dibromo-5-methoxybenzene

| Catalyst Type | Potential Catalyst | Halogen Source | Key Features |

| Lewis Base | Carborane-based catalysts | N-Iodosuccinimide (NIS) | Fine-tunable electronic properties for enhanced catalytic performance. chemrxiv.org |

| Transition Metal | Palladium complexes (e.g., Pd(OAc)₂) | I₂ or other iodine sources | Potential for directed C-H activation, though may require a directing group. diva-portal.org |

| Organocatalyst | Substituted anilines | N-Iodosuccinimide (NIS) | Tunable reactivity and selectivity based on the electronic nature of the catalyst. nih.gov |

Advanced Spectroscopic and Crystallographic Investigations of 1,3 Dibromo 2 Iodo 5 Methoxybenzene

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

Upon electron impact, the molecule is expected to form a molecular ion (M+•). The subsequent fragmentation of this ion is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. The presence of bromine and iodine isotopes (79Br, 81Br, and 127I) would lead to a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, aiding in their identification.

The initial fragmentation steps are likely to involve the substituents on the benzene (B151609) ring. A primary and highly characteristic fragmentation for anisole derivatives is the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group, leading to the formation of a stable phenoxy cation. Another probable initial fragmentation is the cleavage of the carbon-iodine bond, which is the weakest of the carbon-halogen bonds in the molecule, resulting in the loss of an iodine radical (•I).

Subsequent fragmentation events could involve the sequential loss of the bromine radicals (•Br) or the elimination of a carbon monoxide (CO) molecule from the phenoxy-type ions. The fragmentation cascade would continue, leading to the formation of various smaller charged and neutral species. The analysis of the exact masses of the fragment ions allows for the confident assignment of their elemental formulas, providing a detailed picture of the molecule's breakdown.

The proposed fragmentation pathway for 1,3-Dibromo-2-iodo-5-methoxybenzene is detailed in the interactive data table below. The m/z values are calculated based on the most abundant isotopes (¹²C, ¹H, 79Br, 127I, ¹⁶O).

Interactive Data Table: Proposed Fragmentation Pathway of this compound

| Proposed Fragment Ion | m/z (Monoisotopic) | Neutral Loss | Description of Fragmentation Step |

| [C₇H₅Br₂IO]⁺• | 391.77 | - | Molecular Ion |

| [C₆H₂Br₂IO]⁺ | 376.75 | •CH₃ | Loss of a methyl radical from the methoxy group |

| [C₇H₅Br₂O]⁺ | 264.87 | •I | Loss of an iodine radical |

| [C₆H₂Br₂O]⁺• | 263.85 | •CH₃, •I | Sequential loss of a methyl and an iodine radical |

| [C₆H₂BrIO]⁺ | 297.84 | •Br | Loss of a bromine radical from the [M-CH₃]⁺ ion |

| [C₇H₅BrIO]⁺• | 312.86 | •Br | Loss of a bromine radical from the molecular ion |

| [C₅H₂BrO]⁺ | 156.93 | CO | Loss of carbon monoxide from the [M-CH₃-Br]⁺ ion |

| [C₆H₅BrO]⁺• | 183.95 | •Br, •I | Loss of a bromine and an iodine radical |

Computational and Theoretical Studies on 1,3 Dibromo 2 Iodo 5 Methoxybenzene

Quantum Chemical Calculations (DFT and Ab Initio Methods) for Electronic Structure

No dedicated studies employing DFT or ab initio methods to specifically calculate the electronic structure of 1,3-Dibromo-2-iodo-5-methoxybenzene were identified. Such calculations would typically provide foundational information about the molecule's stability, reactivity, and electronic properties.

There is no published data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for this compound. This information is crucial for understanding the compound's chemical reactivity and its potential as an electron donor or acceptor. For comparison, studies on other substituted benzene (B151609) derivatives show that the nature and position of substituents significantly influence the HOMO-LUMO gap. researchgate.net

Specific electron density distributions and molecular electrostatic potential (MEP) maps for this compound are not available in the reviewed literature. MEP maps are vital for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For related molecules like 1,3-dibromo-5-ethoxybenzene, MEP calculations have been used to identify regions of positive potential (sigma-holes) on the halogen atoms, which are critical for understanding halogen bonding interactions. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A search for computationally predicted spectroscopic data (such as NMR, IR, or UV-Vis spectra) for this compound, and its validation against experimental data, yielded no results. Theoretical calculations are often used to complement experimental spectroscopic analysis by helping to assign signals and understand the underlying molecular vibrations and electronic transitions.

Computational Elucidation of Reaction Mechanisms and Transition States

No computational studies detailing reaction mechanisms, potential energy surfaces, or transition states involving this compound have been published. This type of research is essential for understanding the kinetics and thermodynamics of chemical reactions the compound might undergo.

Natural Bond Orbital (NBO) Analysis and Non-Covalent Interaction (NCI) Analysis

There is no available NBO or NCI analysis for this compound. NBO analysis would provide insights into charge delocalization and hyperconjugative interactions within the molecule. NCI analysis is a valuable tool for visualizing and characterizing weak, non-covalent interactions, such as halogen and hydrogen bonds, which are expected to be significant in the solid state of this highly substituted benzene derivative.

Reactivity and Mechanistic Investigations of 1,3 Dibromo 2 Iodo 5 Methoxybenzene

Regioselective Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The presence of three halogen atoms—one iodine and two bromines—on the benzene (B151609) ring of 1,3-Dibromo-2-iodo-5-methoxybenzene allows for regioselective cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bonds in these transformations, a principle that is widely exploited to achieve selective synthesis.

Palladium-Catalyzed Cross-Coupling Methodologies (Suzuki-Miyaura, Stille, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds, and they exhibit high chemoselectivity when applied to polyhalogenated substrates like this compound.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. In reactions involving this compound, the C-I bond is preferentially cleaved over the C-Br bonds. This allows for the selective introduction of an aryl, vinyl, or alkyl group at the 2-position. For instance, using catalysts like Pd(PPh₃)₄ with a base such as K₂CO₃, the iodine at the C2 position can be selectively substituted by coupling with an aryl boronic acid.

Stille Coupling: The Stille reaction utilizes organotin reagents and a palladium catalyst. Similar to the Suzuki-Miyaura coupling, the reaction with this compound proceeds with high regioselectivity at the C-I bond.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.org The greater reactivity of the C-I bond ensures that vinylation occurs selectively at the 2-position of the aromatic ring. This reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.org

Sonogashira Coupling: This coupling of a terminal alkyne with an aryl or vinyl halide is catalyzed by palladium and a copper co-catalyst. wikipedia.org When this compound is a substrate, the Sonogashira reaction demonstrates excellent regioselectivity for the C-I bond. wikipedia.orgrsc.org This allows for the synthesis of 2-alkynyl-1,3-dibromo-5-methoxybenzene derivatives. The reaction can be performed under mild conditions, often at room temperature, which helps preserve the integrity of the C-Br bonds. wikipedia.org The selective coupling at the C-I position is a common strategy in the synthesis of complex molecules containing an enediyne moiety. rsc.org

| Coupling Reaction | Typical Catalyst | Coupling Partner | Selectivity |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | C-I bond |

| Stille | Pd(0) complex | Organostannane | C-I bond |

| Heck | Pd(OAc)₂ | Alkene | C-I bond |

| Sonogashira | Pd(0)/Cu(I) | Terminal alkyne | C-I bond |

Nickel- and Copper-Catalyzed Cross-Coupling Approaches

While palladium catalysts are prevalent, nickel and copper catalysts offer alternative and sometimes advantageous routes for cross-coupling reactions.

Nickel-Catalyzed Coupling: Nickel catalysts have emerged as a powerful alternative for cross-coupling reactions, including those involving aryl halides. wisc.eduresearchgate.net These catalysts can facilitate the coupling of aryl iodides with various partners, including alkyl halides in cross-electrophile coupling reactions. researchgate.net For this compound, nickel-based systems can be tuned to selectively activate the C-I bond, mirroring the reactivity seen with palladium but often at a lower cost. researchgate.net

Copper-Catalyzed Coupling: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation or copper-catalyzed Sonogashira-type reactions, are also viable. nih.govresearchgate.net Copper(I) iodide, for example, can be used to catalyze the coupling of aryl iodides with amides or alcohols. researchgate.net In the context of this compound, a copper catalyst would selectively target the C-I bond for substitution, leaving the C-Br bonds intact for subsequent transformations.

Differential Reactivity of Bromine vs. Iodine in Aryl Halide Systems

The regioselectivity observed in cross-coupling reactions of this compound is rooted in the fundamental differences in bond strength and reactivity between carbon-halogen bonds. The general order of reactivity for aryl halides in oxidative addition to a low-valent metal center (a key step in most cross-coupling catalytic cycles) is C-I > C-Br > C-Cl > C-F.

The C-I bond has a lower bond dissociation energy (approximately 50 kcal/mol) compared to the C-Br bond (around 70 kcal/mol). This energetic difference means that the C-I bond is more easily broken and is therefore more susceptible to oxidative addition by a metal catalyst like palladium(0) or nickel(0). This kinetic preference allows for reactions to be conducted under conditions mild enough to favor C-I bond cleavage exclusively. By carefully controlling reaction parameters such as temperature, catalyst, and ligands, chemists can precisely direct the coupling to the iodo-substituted position.

Nucleophilic Aromatic Substitution Reactions of the Halogenated Arene

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the methoxy (B1213986) group is an electron-donating group, which deactivates the ring towards nucleophilic attack. The halogens themselves are weakly deactivating. Consequently, this substrate is generally unreactive towards standard SNAr reactions. For substitution to occur, very strong nucleophiles or harsh reaction conditions would be necessary. The reactivity order for leaving groups in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in cross-coupling reactions. youtube.com Given the lack of strong activating groups, SNAr is not a primary pathway for the functionalization of this compound under typical conditions.

Formation and Reactivity of Organometallic Intermediates

The halogens on this compound provide handles for the formation of organometallic reagents, which are powerful intermediates for creating new carbon-carbon or carbon-heteroatom bonds.

Halogen-Metal Exchange Reactions and Their Regioselectivity

Halogen-metal exchange is a common method for generating organometallic compounds, typically involving the reaction of an organohalide with an organolithium or Grignard reagent. The regioselectivity of this exchange is dictated by the halogen's identity and the electronic environment of the ring.

In the case of this compound, the iodine atom is the most reactive site for halogen-metal exchange. Reaction with reagents like n-butyllithium (n-BuLi) or isopropylmagnesium chloride at low temperatures will selectively replace the iodine atom with a metal (lithium or magnesium), leaving the bromine atoms untouched. researchgate.netresearchgate.netmdpi.com This high regioselectivity is attributed to the greater electropositivity and polarizability of iodine compared to bromine, which facilitates the exchange process. mdpi.com

The resulting organometallic intermediate, 2-lithio- or 2-magnesio-1,3-dibromo-5-methoxybenzene, is a potent nucleophile. It can be trapped with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones) to install a functional group specifically at the 2-position. This selective metalation provides a complementary strategy to cross-coupling reactions for the functionalization of the most reactive C-I bond. researchgate.netresearchgate.net

| Reagent | Resulting Intermediate | Subsequent Reaction |

| n-Butyllithium (n-BuLi) | 2-Lithio-1,3-dibromo-5-methoxybenzene | Trapping with an electrophile (e.g., CO₂) |

| Isopropylmagnesium chloride | 2-(Chloromagnesio)-1,3-dibromo-5-methoxybenzene | Reaction with an electrophile |

Directed Ortho-Metalation (DoM) Studies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to selectively deprotonate a neighboring ortho position with a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium intermediate can then be quenched with various electrophiles, allowing for precise functionalization of the aromatic ring. The DMG, which often contains a heteroatom, coordinates to the lithium reagent, facilitating the deprotonation at the adjacent site. wikipedia.org

For this compound, the methoxy (-OCH₃) group is a potent DMG. wikipedia.org In principle, treatment of this substrate with an alkyllithium reagent like n-butyllithium would be expected to lead to lithiation at one of the positions ortho to the methoxy group. The two ortho positions are C-2 and C-6. However, the C-2 position is already substituted with an iodine atom. Therefore, the DoM reaction would be expected to occur exclusively at the C-6 position.

The general mechanism involves the coordination of the Lewis acidic lithium atom to the Lewis basic oxygen of the methoxy group. wikipedia.org This brings the alkyl base into proximity with the C-6 proton, leading to its abstraction and the formation of a stabilized aryllithium species. Subsequent reaction with an electrophile (E+) would introduce a new substituent at the C-6 position.

Expected DoM Reaction on this compound:

Directing Group: Methoxy (-OCH₃)

Anticipated Site of Metalation: C-6

Rationale: The C-6 position is the only available proton ortho to the powerful methoxy directing group.

While extensive research on the DoM of substituted anisoles exists, specific studies detailing the directed ortho-metalation of this compound are not readily found. acs.orguoc.gr The high degree of halogenation on the ring might influence the reaction's kinetics and the stability of the resulting aryllithium intermediate, but the directing effect of the methoxy group is expected to be the dominant controlling factor for regioselectivity.

Electrophilic Aromatic Substitution Reactions and Directing Effects

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. msu.edu The regiochemical outcome of EAS on a substituted benzene ring is governed by the electronic properties of the existing substituents. These are classified as either activating (electron-donating) or deactivating (electron-withdrawing) and as ortho/para-directing or meta-directing. libretexts.org

In this compound, the substituents are:

-OCH₃ (methoxy): A strongly activating, ortho/para-directing group due to its powerful +M (mesomeric) electron-donating effect. wikipedia.org

-Br (bromo) and -I (iodo): These are deactivating yet ortho/para-directing groups. libretexts.org Their -I (inductive) electron-withdrawing effect deactivates the ring towards electrophilic attack, but their +M effect (lone pair donation) directs incoming electrophiles to the ortho and para positions.

The positions on the ring can be analyzed as follows:

C-2: Substituted with Iodine.

C-4: This is the only available position that is ortho to one bromine (at C-3) and para to the other (at C-1), and more importantly, it is ortho to the strongly directing methoxy group.

C-6: This position is ortho to both the methoxy group and a bromine atom (at C-1).

Summary of Directing Effects for EAS:

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OCH₃ | C-5 | Activating (+M > -I) | Ortho, Para |

| -Br | C-1, C-3 | Deactivating (-I > +M) | Ortho, Para |

Note: This table represents the general electronic properties of the substituents.

Kinetic and Thermodynamic Aspects of Reactions Featuring this compound

There is no specific kinetic or thermodynamic data available in the searched literature for reactions involving this compound.

From a general standpoint, the kinetics of reactions like DoM or EAS would be influenced by several factors:

Inductive Effects: The three electron-withdrawing halogen atoms would decrease the electron density of the aromatic ring, likely slowing the rate of electrophilic aromatic substitution compared to a less halogenated anisole. libretexts.org

Steric Hindrance: The bulky iodine and bromine atoms flanking the methoxy group could sterically hinder the approach of reagents, potentially affecting reaction rates.

Bond Strengths: In reactions involving the cleavage of a carbon-halogen bond (e.g., cross-coupling), the relative bond strengths (C-I < C-Br) would be a critical kinetic factor, allowing for selective reactions at the C-I bond.

Thermodynamically, the stability of intermediates, such as the sigma complex in EAS or the aryllithium in DoM, would be a key factor. The electron-withdrawing halogens could have a stabilizing effect on anionic intermediates but would destabilize cationic intermediates.

Detailed computational and experimental studies would be required to quantify these kinetic and thermodynamic parameters.

Application of 1,3 Dibromo 2 Iodo 5 Methoxybenzene As a Synthetic Building Block in Advanced Organic Materials and Complex Molecule Synthesis

Precursor for the Synthesis of Novel Polycyclic Aromatic Hydrocarbons (PAHs)

The synthesis of complex Polycyclic Aromatic Hydrocarbons (PAHs) often relies on the strategic assembly of smaller aromatic units. 1,3-Dibromo-2-iodo-5-methoxybenzene serves as an excellent starting material in this context due to its multiple, orthogonally reactive halogen sites. The carbon-iodine bond is typically more reactive than the carbon-bromine bonds in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This reactivity difference allows for selective functionalization of the C2 position, followed by subsequent reactions at the C1 and C3 positions.

This stepwise approach is crucial for building intricate polycyclic systems with well-defined structures. For instance, a synthetic sequence could involve an initial Sonogashira coupling at the iodo position to introduce an alkynyl group, which can then undergo cyclization. Subsequently, the bromo groups can be used to form additional rings through further cross-coupling reactions. While direct synthesis of specific PAHs from this compound is not extensively documented in publicly accessible literature, the principle has been demonstrated with analogous compounds. For example, the related compound 1-bromo-2-iodo-4-methoxybenzene is used in a multi-step synthesis to produce 3-methoxychrysen-11-ol, a chrysene derivative, via consecutive Suzuki and Hartwig cross-coupling reactions. chemicalbook.com This highlights the potential of polysubstituted halo-methoxybenzenes as key precursors for carcinogenic PAH metabolites and other complex aromatic structures. chemicalbook.com The presence of three halogen "handles" on this compound theoretically allows for the construction of even more complex, three-dimensional, or extended PAH frameworks.

Table 1: Reactivity of Halogen Sites in Cross-Coupling Reactions

| Halogen Substituent | Position | Relative Reactivity in Pd-catalyzed Cross-Coupling | Potential Initial Reaction |

|---|---|---|---|

| Iodine | C2 | Highest | Suzuki, Sonogashira, Heck, Stille |

This table illustrates the general reactivity trend used to achieve selective functionalization.

Scaffold for Heterocyclic Compound Synthesis

While specific examples detailing the use of this compound in the synthesis of heterocyclic compounds are not prominent in available research, its structure is well-suited for such applications. The principles of selective cross-coupling and subsequent cyclization reactions are fundamental to modern heterocyclic synthesis. The ortho-positioning of the iodo and one of the bromo groups (C2 and C1/C3) provides a potential pathway for the formation of fused heterocyclic rings.

For example, a reaction sequence could involve coupling a nucleophile-containing group at the C2 position (via the iodo group) and another group at the C1 position (via a bromo group). An intramolecular cyclization could then form a fused ring system, such as a benzofuran or indole, depending on the nature of the coupled fragments. The synthesis of diiodoheteroindenes from ortho-functionalized ethynylarenes demonstrates a similar principle of using halogenated precursors for building heterocyclic cores. Although not a direct application of the title compound, this research underscores the utility of polyhalogenated aromatics in this field.

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are porous, crystalline materials constructed from organic "linker" molecules and metal nodes (in MOFs) or through covalent bonds (in COFs). The properties of these materials are directly determined by the geometry and functionality of the organic linkers. A suitable linker must possess multiple connection points to form an extended network.

This compound can be envisioned as a precursor to a multitopic linker. The three halogen atoms can be converted into functional groups capable of coordinating to metal centers or forming covalent bonds, such as carboxylic acids, amines, or boronic acids. For example, a series of cross-coupling reactions followed by oxidation could transform the molecule into a tricarboxylic acid, which could then be used as a linker in MOF synthesis. The rigid benzene (B151609) core is a common feature in MOF and COF linkers, providing structural stability to the resulting framework. While this specific molecule is not cited as a widely used linker in seminal MOF/COF literature, its potential as a synthetic precursor to such linkers is clear, offering a route to highly functionalized and potentially catalytic frameworks.

Design and Synthesis of Ligands for Catalysis

The development of novel ligands is central to advancing transition-metal catalysis. Ligands coordinate to a metal center and modulate its electronic and steric properties, thereby controlling the catalyst's activity, selectivity, and stability. Polysubstituted aromatic compounds are frequently used as scaffolds for ligands.

This compound offers a platform for creating unique ligand structures. The halogen atoms can be replaced with phosphine, amine, or other coordinating groups through reactions like Hartwig-Buchwald amination or lithium-halogen exchange followed by quenching with an appropriate electrophile. The ability to perform these substitutions sequentially would allow for the synthesis of asymmetric or multidentate ligands. For instance, one could introduce a phosphine group at the C2 position and two different coordinating arms at the C1 and C3 positions, leading to a tridentate ligand. The methoxy (B1213986) group can also influence the electronic properties of the resulting ligand and its coordination to a metal center.

Integration into Diversity-Oriented Synthesis (DOS) for Compound Library Generation

Diversity-Oriented Synthesis (DOS) is a strategy used to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.uknih.govsemanticscholar.orgcam.ac.uk A core principle of DOS is the use of a central scaffold containing multiple, orthogonally reactive functional groups that can be elaborated in a divergent manner to generate a wide array of different molecular skeletons. cam.ac.uk

This compound is an ideal scaffold for DOS. The differing reactivity of the C-I and C-Br bonds provides two distinct levels of chemical addressability. This allows for a "build/couple/pair" strategy where the scaffold is first functionalized at the most reactive site (C-I), and the resulting product pool is then subjected to a second set of reactions at the less reactive sites (C-Br).

Table 2: Conceptual DOS Workflow using this compound

| Step | Position(s) Reacted | Reaction Type | Example Reagents | Outcome |

|---|---|---|---|---|

| 1. Initial Diversification | C2 (Iodine) | Sonogashira Coupling | Various terminal alkynes | Library of alkyne-substituted dibromobenzenes |

| 2. Second Diversification | C1, C3 (Bromine) | Suzuki Coupling | Various boronic acids | Library of tri-substituted products with high skeletal diversity |

| 3. Cyclization (Optional) | - | Intramolecular Reaction | Acid/Base/Metal Catalyst | Generation of polycyclic and heterocyclic scaffolds |

This divergent approach, starting from a single, highly functionalized building block, can rapidly generate a large library of complex and diverse compounds, which is the primary goal of DOS. semanticscholar.orgcam.ac.uk

Utility in Supramolecular Chemistry for Directed Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. The design of molecules that can spontaneously form ordered, large-scale structures through self-assembly is a key objective in this field.

The substitution pattern of this compound gives it specific electronic properties that could be exploited in directed self-assembly. The electron-rich methoxy group and the electron-withdrawing, polarizable halogen atoms create a distinct electrostatic potential map across the molecule. The bromine and iodine atoms are known to participate in halogen bonding, where they act as electrophilic regions (σ-holes) that can interact with Lewis bases. The precise positioning of three potential halogen bond donors on a single benzene ring makes this molecule an interesting candidate for designing complex, self-assembled architectures. By introducing complementary functional groups, such as hydrogen bond acceptors or π-donating systems, it could be used to build predictable supramolecular networks in the solid state or in solution.

Emerging Research Frontiers and Challenges in Polyhalogenated Aryl Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies for 1,3-Dibromo-2-iodo-5-methoxybenzene

The synthesis of polysubstituted aromatic compounds often involves multi-step sequences that can be lengthy and generate significant waste. The development of efficient and sustainable methods for preparing this compound is a key research objective. Current strategies are focused on improving atom economy, reducing the use of hazardous reagents, and employing greener solvents.

Traditional synthetic approaches might rely on classical electrophilic aromatic substitution reactions, which can sometimes suffer from poor regioselectivity and the need for harsh conditions. Modern approaches are exploring more sophisticated and controlled methods. For instance, directed ortho-metalation (DoM) strategies, starting from a suitable precursor like 3,5-dibromoanisole, could allow for the regioselective introduction of the iodine atom.

A significant push in sustainable chemistry is the replacement of conventional volatile organic solvents with more environmentally benign alternatives. Anisole itself is considered a greener solvent, and its use in synthetic protocols is gaining traction mdpi.com. Water, when feasible, represents an ideal green solvent, and methodologies are being developed to perform organic reactions, such as the synthesis of azoxybenzenes, in aqueous media nih.govnih.gov. The adoption of such solvents for the synthesis of halogenated intermediates is a critical step towards more sustainable chemical manufacturing.

Another avenue for improving sustainability is the use of catalysts that are effective, recyclable, and non-toxic. For example, cost-effective catalysts are being developed for various organic transformations, aiming to replace more expensive and toxic heavy metal catalysts researchgate.netrsc.org.

| Synthetic Strategy | Potential Precursors | Key Transformation | Sustainability Considerations |

| Directed ortho-Metalation (DoM) | 3,5-Dibromoanisole | Lithiation followed by iodination | Requires cryogenic temperatures and organolithium reagents; generates salt waste. |

| Electrophilic Halogenation | 3,5-Dibromoanisole | Direct iodination | May lack regioselectivity; often requires strong acids or oxidizing agents. |

| Sandmeyer-type Reaction | 2,6-Dibromo-4-methoxyaniline | Diazotization followed by substitution with iodide | Starts from a more complex precursor; involves diazonium salts which can be unstable. |

| C-H Functionalization | 1,3-Dibromo-5-methoxybenzene | Direct C-H iodination | Represents a highly atom-economical approach but requires selective catalyst development. nih.gov |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique substitution pattern of this compound, with three distinct carbon-halogen bonds, presents a fascinating platform for exploring selective chemical transformations. The differential reactivity of the C-I and C-Br bonds is the cornerstone for its use as a synthetic intermediate. In transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, the order of reactivity is typically C-I > C-Br >> C-Cl. This hierarchy allows for the sequential and site-selective functionalization of the molecule.

The C-I bond at the C2 position is the most labile and is expected to react preferentially. This allows for the introduction of a substituent at this position while leaving the two bromine atoms intact for subsequent transformations. This stepwise approach is invaluable for the construction of complex, unsymmetrically substituted aromatic cores. Following the initial reaction at the C-I bond, the two C-Br bonds at the C1 and C3 positions become the next available reaction sites. The electronic influence of the methoxy (B1213986) group and the newly introduced substituent at C2 will determine the relative reactivity of these two bromine atoms.

Recent advances in catalysis have enabled the functionalization of even less reactive C-Br bonds. For instance, copper-catalyzed hydrodehalogenation has been shown to be effective for removing bromine from aromatic pollutants, highlighting the potential for selective C-Br bond cleavage under specific catalytic conditions mdpi.com. The development of new ligand systems for palladium and other transition metals continues to push the boundaries of what is possible in cross-coupling chemistry, enabling reactions at previously unreactive sites and under milder conditions mdpi.com.

| Reactive Site | Bond Type | Expected Relative Reactivity | Potential Transformations |

| C2 | C-I | Highest | Suzuki, Heck, Sonogashira, Buchwald-Hartwig, Ullmann couplings syrris.commdpi.com. |

| C1 / C3 | C-Br | Intermediate | Subsequent cross-coupling reactions after C-I functionalization. |

| C4 / C6 | C-H | Lowest | Direct C-H functionalization (challenging but highly desirable). |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis and manipulation of polyhalogenated compounds. Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety mit.eduresearchgate.net. Halogenation reactions, which can be highly exothermic and use hazardous reagents, are particularly well-suited for flow reactors that offer enhanced heat and mass transfer researchgate.net.

The synthesis of this compound or its subsequent functionalization could be adapted to a flow process. For example, a multi-step sequence involving halogen-lithium exchange, a notoriously difficult reaction to control in batch, can be performed safely and efficiently in a microfluidic reactor nih.gov. Similarly, cross-coupling reactions, which are central to the utility of this compound, are frequently performed in flow systems, often with packed-bed catalysts that allow for easy product separation and catalyst recycling syrris.com.

Furthermore, the integration of flow chemistry with automated synthesis platforms enables high-throughput experimentation and rapid optimization of reaction conditions. Automated systems can perform a series of reactions, purifications, and analyses with minimal human intervention . Platforms have been designed specifically for electrochemical reactions in flow, accelerating the synthesis of compound libraries for applications in medicinal chemistry researchgate.net. Such automated platforms could be employed to rapidly explore the reactivity of this compound with a wide array of coupling partners, significantly accelerating the discovery of new derivatives with interesting properties.

Harnessing Photo- and Electrocatalytic Transformations for Halogenated Arenes

Photocatalysis and electrocatalysis are emerging as powerful, green alternatives to traditional synthetic methods. These techniques utilize light or electrical energy, respectively, to drive chemical reactions, often under very mild conditions.

Visible-light photocatalysis has been successfully applied to the dehalogenation of aromatic halides, which is important for both organic synthesis and the degradation of persistent organic pollutants researchgate.netmagtech.com.cnnih.govmdpi.comnih.gov. By choosing the appropriate photocatalyst and conditions, it may be possible to selectively cleave one of the carbon-halogen bonds in this compound. This could provide a novel route for its selective functionalization or for the synthesis of debrominated or deiodinated derivatives.

Electrocatalysis offers another sustainable approach for transforming halogenated organic compounds. Electrochemical methods can be used to generate highly reactive species, such as superoxide ions, which can degrade polyhalogenated aromatics sc.edu. From a synthetic perspective, electrocatalysis can drive reductive or oxidative transformations, providing access to reaction pathways that are difficult to achieve with conventional reagents rsc.org. The application of these methods to a substrate like this compound could unlock new reactivity patterns, such as selective reductive coupling or carboxylation reactions.

Theoretical Predictions for New Derivatives and Their Synthetic Utility

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. For polyhalogenated molecules like this compound, theoretical predictions can provide deep insights into their structure, reactivity, and potential applications.

One area of significant interest is the study of halogen bonding. This non-covalent interaction arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole". Theoretical models, such as the polarizable ellipsoidal force field, can be used to accurately describe these interactions in polyhalogenated benzenes arxiv.orgresearchgate.net. Understanding the halogen bonding capabilities of this compound and its derivatives is crucial for designing new materials, such as liquid crystals or organic semiconductors, where intermolecular organization is key.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can predict various molecular properties that guide synthetic efforts. For example, calculating the bond dissociation energies for the C-I and C-Br bonds can provide a quantitative basis for the expected selectivity in cross-coupling reactions. Furthermore, modeling the transition states of potential reactions can help to rationalize observed outcomes or predict the feasibility of new, untested transformations. These theoretical insights can accelerate the discovery of new derivatives by prioritizing synthetic targets that are predicted to have desirable electronic, optical, or biological properties.

| Theoretical Method | Predicted Property | Relevance to this compound |

| Quantum Chemistry (e.g., DFT) | Bond Dissociation Energies | Predicts site-selectivity (C-I vs. C-Br) in chemical reactions. |

| Reaction Energy Profiles | Elucidates reaction mechanisms and predicts feasibility of new transformations. | |

| Electronic Properties (HOMO/LUMO) | Predicts reactivity and potential for use in electronic materials. | |

| Molecular Mechanics / Force Fields | Intermolecular Interactions (Halogen Bonding) | Guides the design of crystalline materials and host-guest complexes. arxiv.orgresearchgate.net |

| Conformational Analysis | Determines the 3D structure of derivatives, important for biological activity. |

Q & A

Q. What are the recommended synthetic routes for 1,3-dibromo-2-iodo-5-methoxybenzene, and what reaction conditions optimize yield?

Methodological Answer: Synthesis typically involves sequential halogenation of a methoxybenzene precursor. A plausible route includes:

Iodination : Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions (e.g., H₂SO₄) at 0–25°C .

Bromination : Directed bromination at the meta positions using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 40–60°C .

Key Optimization Factors :

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Methoxy protons appear as a singlet (~δ 3.8 ppm). Aromatic protons show splitting patterns reflecting substitution (e.g., doublets for iodine-adjacent protons) .

- ¹³C NMR : Halogenated carbons exhibit distinct deshielding (e.g., C-I at ~95 ppm, C-Br at ~115 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 405.78 (C₇H₅Br₂IO₂⁺) .

- HPLC : Use a C18 column (acetonitrile/water) to assess purity (>98% recommended for reproducibility) .

Advanced Questions

Q. How do the electronic effects of bromo and iodo substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : Bromine and iodine are meta-directing, deactivating the ring and slowing electrophilic substitution. However, iodine’s polarizability enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) .

- Steric Hindrance : The iodo substituent’s larger atomic radius impedes access to the ortho position, favoring para-functionalization in Ullmann-type reactions .

- Computational Insights : DFT studies predict lower activation energy for C-I bond cleavage compared to C-Br, making iodine more reactive in metal-mediated couplings .

Q. What challenges arise in crystallizing this compound, and how can solvent selection impact crystal packing?

Methodological Answer:

- Challenges : Heavy halogen atoms (Br, I) create dense crystals with weak London dispersion forces, complicating single-crystal growth.

- Solvent Optimization :

- Polar Solvents (e.g., ethanol): Promote hydrogen bonding with methoxy groups, yielding needle-like crystals.

- Nonpolar Solvents (e.g., hexane): Slow evaporation enhances van der Waals interactions, producing block-shaped crystals .

Q. What safety protocols are essential when handling this compound, particularly regarding halogenated aromatic compounds?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile halogenated byproducts (e.g., HBr) .

- Waste Disposal : Collect halogenated waste in amber glass containers for incineration to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.